molecular formula C8H12O4S B569641 2,4-Xylenesulfonic acid monohydrate CAS No. 58811-92-0

2,4-Xylenesulfonic acid monohydrate

Cat. No.: B569641
CAS No.: 58811-92-0
M. Wt: 204.24
InChI Key: HDUCBEFDSITHBU-UHFFFAOYSA-N
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Description

2,4-Xylenesulfonic acid monohydrate is an organic compound with the molecular formula C8H12O4S and a molecular weight of 204.24 g/mol . It is a derivative of xylene, where two methyl groups are substituted with sulfonic acid groups. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Xylenesulfonic acid monohydrate can be synthesized through two primary methods:

Industrial Production Methods: Industrial production typically involves the sulfonation of xylene with sulfuric acid, followed by purification and crystallization to obtain the monohydrate form. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Xylenesulfonic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4-xylenesulfonic acid monohydrate involves its ability to act as a strong acid, donating protons in various chemical reactions. It interacts with molecular targets through ionic and hydrogen bonding, influencing the pathways involved in catalysis and stabilization of reaction intermediates .

Comparison with Similar Compounds

Uniqueness: 2,4-Xylenesulfonic acid monohydrate is unique due to its specific substitution pattern, which provides distinct reactivity and solubility properties compared to other sulfonic acid derivatives .

Properties

IUPAC Name

2,4-dimethylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUCBEFDSITHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872343
Record name 2,4-Xylenesulfonic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58811-92-0
Record name 2,4-Xylenesulfonic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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